4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate
Overview
Description
4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate is a chemical compound that has been studied for its potential applications in scientific research1. It is a hydrazine derivative that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects1.
Synthesis Analysis
The synthesis of 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate has not been fully detailed in the available resources. However, it is known that it is a hydrazine derivative and has been synthesized using various methods1.Molecular Structure Analysis
The exact molecular structure of 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate is not provided in the available resources. However, it is known that its molecular weight is 356.4 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate are not detailed in the available resources. However, it has been shown to inhibit the activity of HDACs which can lead to the accumulation of acetylated histones and the activation of gene expression1.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate are not detailed in the available resources. However, it is known that its molecular weight is 356.4 g/mol1.Safety And Hazards
One limitation of using 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate in lab experiments is its potential toxicity1. Further studies are needed to determine its safety and efficacy in vivo1.
Future Directions
There are several future directions for the study of 4-methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate. One direction is to further elucidate its mechanism of action and its potential as an HDAC inhibitor1. Another direction is to study its potential applications in other diseases such as neurodegenerative diseases and autoimmune diseases1. Additionally, further studies are needed to determine its safety and efficacy in vivo1.
properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(4-tert-butylbenzoyl)amino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)16-9-7-15(8-10-16)18(23)21-22-19(24)26-13-14-5-11-17(25-4)12-6-14/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJXGFKCVSNWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)OCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl 2-(4-tert-butylbenzoyl)hydrazinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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